(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a propenoic acid moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 1-phenyl-1H-pyrazol-4-carbaldehyde with an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone intermediate, which is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amino derivatives.
Scientific Research Applications
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure with additional methyl groups on the pyrazole ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with a benzimidazole ring fused to the pyrazole ring.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Pyrazole derivatives with additional substituents and a fused pyridine ring.
Uniqueness
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and the propenoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURVTCIOHHDNT-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331094 | |
Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27268-04-8 | |
Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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